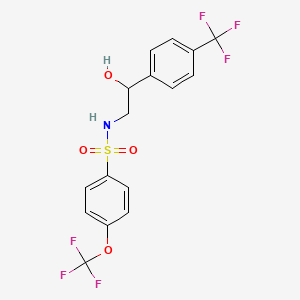N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
CAS No.: 1351608-89-3
Cat. No.: VC6145198
Molecular Formula: C16H13F6NO4S
Molecular Weight: 429.33
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1351608-89-3 |
|---|---|
| Molecular Formula | C16H13F6NO4S |
| Molecular Weight | 429.33 |
| IUPAC Name | N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H13F6NO4S/c17-15(18,19)11-3-1-10(2-4-11)14(24)9-23-28(25,26)13-7-5-12(6-8-13)27-16(20,21)22/h1-8,14,23-24H,9H2 |
| Standard InChI Key | OCWPNMVRTVJNHA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound features a benzenesulfonamide core substituted with a 4-(trifluoromethoxy) group and an N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl) side chain. Key structural attributes include:
The trifluoromethoxy group (-OCF) at the para position of the benzene ring enhances electron-withdrawing effects, while the 2-hydroxyethyl side chain introduces a chiral center and hydrogen-bonding capability. The 4-(trifluoromethyl)phenyl moiety contributes hydrophobic character and metabolic stability .
Physicochemical Properties
Thermodynamic and Solubility Profiles
Though experimental data on melting points or solubility are absent in available sources, inferences can be drawn from structural analogs:
| Property | Value/Inference | Basis |
|---|---|---|
| LogP | ~3.5–4.2 (predicted) | High fluorine content . |
| Water Solubility | Low (hydrophobic substituents) | Trifluoromethyl groups . |
| pKa | ~9–10 (sulfonamide NH) | Typical sulfonamides . |
The trifluoromethoxy and trifluoromethyl groups reduce polarity, favoring lipid bilayer permeability—a trait advantageous for blood-brain barrier penetration in drug candidates .
Synthetic Routes and Challenges
Proposed Synthesis Pathways
While no direct synthesis protocols are documented for this compound, plausible routes involve:
-
Sulfonylation of a Primary Amine:
-
Nucleophilic Substitution:
Purification and Characterization
-
Chromatography: Likely required due to polar hydroxyl and sulfonamide groups.
-
Spectroscopic Confirmation:
Research Gaps and Future Directions
Unexplored Territories
-
In Vivo Pharmacokinetics: Absorption, distribution, and metabolism profiles remain unstudied.
-
Toxicity Screening: Cytotoxicity and organ-specific effects need evaluation.
Synthetic Optimization
-
Catalytic Asymmetric Synthesis: Developing enantioselective methods to access pure stereoisomers.
-
Green Chemistry Approaches: Reducing reliance on halogenated solvents and toxic reagents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume